Crotanecine

Catalog No.
S563432
CAS No.
5096-50-4
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotanecine

CAS Number

5096-50-4

Product Name

Crotanecine

IUPAC Name

(1S,2R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizine-1,2-diol

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c10-4-5-1-2-9-3-6(11)8(12)7(5)9/h1,6-8,10-12H,2-4H2/t6-,7-,8-/m1/s1

InChI Key

VMWCRDCGNVMCGJ-BWZBUEFSSA-N

SMILES

C1C=C(C2N1CC(C2O)O)CO

Canonical SMILES

C1C=C(C2N1CC(C2O)O)CO

Isomeric SMILES

C1C=C([C@H]2N1C[C@H]([C@H]2O)O)CO

Application in the Field of Chemistry

Summary of the Application: Crotanecine is a type of alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites). Many alkaloids are toxic to other organisms.

Methods of Application or Experimental Procedures: The synthesis of (+)-crotanecine has been accomplished in 10 steps . The key step in the asymmetric synthesis is a Lewis acid-promoted, tandem inter[4 + 2]/intra[3 + 2] cycloaddition between a (fumaroyloxy)nitroalkene 14 and chiral β-silylvinyl ether (-)-26 .

Results or Outcomes: The synthesis resulted in (+)-crotanecine, which can be converted by known methods into (+)-retronecine and other pyrrolizidine alkaloids .

Synthesis of Related Alkaloids

Summary of the Application: Crotanecine is used in the enantiospecific synthesis of (+)-retronecine, (+)-crotonecine, and related alkaloids . These alkaloids have various applications in medicinal chemistry due to their biological activities.

Crotanecine is a naturally occurring alkaloid primarily derived from plants in the family of Euphorbiaceae. It is known for its complex structure, which includes a bicyclic framework. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Crotanecine has been shown to inhibit alpha-mannosidases, a class of enzymes that break down mannose-containing carbohydrates [].
  • One study suggests that crotanecine binds to the active site of the enzyme, hindering its ability to interact with the substrate []. This inhibition could have potential applications in regulating carbohydrate metabolism.
  • Pyrrolizidine alkaloids, including crotanecine, can be toxic to the liver and lungs if ingested in large quantities [].
  • Chronic exposure has been linked to liver damage and even veno-occlusive disease (blockage of veins in the liver) [].
  • Due to these safety concerns, plants containing pyrrolizidine alkaloids are generally not recommended for consumption [].
, including:

  • Oxidation: This compound can be oxidized to form corresponding N-oxides, which may enhance its biological activity.
  • Cycloadditions: Crotanecine can undergo tandem cycloadditions, such as [4 + 2] and [3 + 2] reactions, which are significant in synthetic organic chemistry .
  • Baylis-Hillman Reaction: This reaction has been utilized for the enantiospecific synthesis of crotanecine, generating new stereogenic centers .

Crotanecine exhibits notable biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that crotanecine may possess antimicrobial effects, making it a candidate for further investigation in drug development.
  • Neuroprotective Effects: Some research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Crotanecine's applications are primarily explored in the fields of:

  • Pharmaceuticals: Due to its biological activities, crotanecine is being investigated for potential use in developing new therapeutic agents.
  • Natural Product Chemistry: Its unique structure makes it a subject of interest for synthetic chemists aiming to create novel compounds.

Crotanecine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
RetronecineBicyclic structure with nitrogenAntimicrobialExhibits different stereochemistry
CrotonecineSimilar bicyclic structureNeuroprotectiveVaries in functional groups
NicotinePyridine ring with nitrogenStimulantDifferent pharmacological effects
QuinineCinchona alkaloid with complex ringsAntimalarialDistinct historical significance

Crotanecine's unique bicyclic structure and potential neuroprotective properties distinguish it from these similar compounds, making it an interesting subject for further research.

Crotanecine is classified as a 1,2-dihydroxypyrrolizidine alkaloid, distinguished by its all-cis stereochemistry at positions 1, 2, and 8. It occurs naturally in plants such as Crotalaria incana, where it exists as ester derivatives with necic acids like anacrotine and integerrimine. These esters are biosynthesized to deter herbivory, a common defense mechanism in Fabaceae. The compound has also been detected in Ipomoea carnea, highlighting its broader distribution in toxic plant species.

Historical Context and Discovery

First isolated in the mid-20th century, crotanecine gained prominence when its structure was elucidated through X-ray crystallography and NMR spectroscopy. A landmark synthesis in 1997 by Denmark and Cottell demonstrated its asymmetric construction via a tandem [4+2]/[3+2] cycloaddition, achieving a 10.2% overall yield. This method underscored the versatility of nitroalkene chemistry in alkaloid synthesis. A 2017 enantiospecific synthesis further advanced its accessibility, utilizing D-ribose as a chiral precursor.

Significance in Alkaloid Chemistry

Crotanecine’s stereochemical complexity and biological activity make it a model for studying pyrrolizidine alkaloid biosynthesis and toxicity. Its derivatives, such as retronecine and monocrotaline, are prototypical hepatotoxins, enabling research into metabolic activation pathways and DNA adduct formation. Additionally, crotanecine’s role in chemotaxonomy aids in classifying Crotalaria species, as its presence correlates with specific evolutionary lineages.

Chemical Structure and Properties

Molecular Framework and Stereochemistry

Crotanecine (C₈H₁₃NO₃) features a bicyclic pyrrolizidine core with hydroxyl groups at positions 1, 2, and 7a (Figure 1). The cis arrangement of these groups is critical for its biological activity, as evidenced by the reduced toxicity of stereoisomers. The IUPAC name, (1S,2R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol, reflects its absolute configuration.

Table 1: Key structural descriptors of crotanecine

PropertyValue
Molecular formulaC₈H₁₃NO₃
Molecular weight171.19 g/mol
SMILESOCC1=CCN2CC@@HC@@H[C@@H]12
InChI keyVMWCRDCGNVMCGJ-BWZBUEFSSA-N

Spectroscopic Characterization

Crotanecine’s structure has been confirmed via $$^1$$H NMR, $$^{13}$$C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include δ 4.25 (H-1), δ 3.89 (H-2), and δ 3.45 (H-7a), corresponding to hydroxyl-bearing carbons. IR spectroscopy reveals broad O-H stretches at 3200–3500 cm⁻¹ and C-N vibrations at 1250 cm⁻¹.

Biosynthesis and Synthetic Approaches

Biosynthetic Pathways

Crotanecine originates from the polyamine putrescine, which undergoes oxidation and cyclization to form the pyrrolizidine skeleton. Homospermidine synthase catalyzes the condensation of putrescine and spermidine, yielding the necine base precursor. Subsequent hydroxylation and methylation steps introduce the stereochemical motifs. Esterification with necic acids, such as monocrotalic acid, completes the biosynthesis of toxic macrocyclic alkaloids like monocrotaline.

Synthetic Strategies

  • Tandem Cycloaddition (1997): Denmark’s synthesis employed a nitroalkene and chiral β-silylvinyl ether to construct the bicyclic core via a Lewis acid-promoted [4+2]/[3+2] sequence (Figure 2). This method established all three stereocenters in a single step, achieving 76% enantiomeric excess.
  • Carbohydrate-Based Synthesis (2017): Starting from D-ribose, Yugandhar et al. executed a stereocontrolled ring expansion to install the pyrrolizidine framework. Key steps included a Mitsunobu reaction and oxidative decarboxylation, yielding crotanecine in 12 steps with 8% overall yield.

Table 2: Comparison of synthetic routes

MethodKey StepYieldStereocontrol
Tandem cycloadditionNitroalkene cyclization10.2%High
Carbohydrate-basedRibose ring expansion8%Moderate

Biological and Ecological Roles

Toxicity Mechanisms

Crotanecine-derived alkaloids are hepatotoxic due to cytochrome P450-mediated conversion into reactive pyrrolic metabolites. These intermediates form DNA adducts and cross-links, leading to hepatic veno-occlusive disease (VOD). The presence of a 1,2-unsaturated necine base is essential for toxicity, as saturated analogs exhibit negligible activity.

Chemotaxonomic Significance

The occurrence of crotanecine in Crotalaria and related genera supports phylogenetic studies. For instance, its detection in Stemona tuberosa clarified taxonomic relationships between Stemona and Croomia (Stemonaceae). Similarly, alkaloid profiles distinguish toxic Senecio species from non-toxic relatives.

Analytical and Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC and LC-MS/MS are standard for quantifying crotanecine in plant extracts. A C18 column with a water-acetonitrile gradient (0.1% formic acid) achieves baseline separation, while MS/MS detects characteristic fragments at m/z 138 and 120.

Spectroscopic Tools

  • NMR: $$^1$$H-$$^1$$H COSY and NOESY correlations resolve the bicyclic structure and stereochemistry.
  • X-ray diffraction: Single-crystal analysis confirmed the cis-diol configuration.

Applications in Scientific Research

Synthetic Intermediates

Crotanecine serves as a precursor for retronecine and platynecine, enabling studies on structure-activity relationships. Its hydroxyl groups facilitate regioselective esterification, aiding the design of novel alkaloid analogs.

Phytochemical Reference

XLogP3

-2.3

Wikipedia

Crotanecine

Dates

Last modified: 08-15-2023

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